molecular formula C16H19ClN4O3S B2533123 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-70-8

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2533123
CAS No.: 946325-70-8
M. Wt: 382.86
InChI Key: BVBQSTNZGRMWFE-UHFFFAOYSA-N
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Description

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylsulfonyl group and a methoxy-methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-((1-(phenylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine
  • 6-(4-(pyridin-2-yl)piperazin-1-yl)phenanthridine

Uniqueness

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a chlorophenylsulfonyl group and a methoxy-methylpyrimidine moiety sets it apart from other similar compounds .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-6-8-21(9-7-20)25(22,23)14-5-3-4-13(17)10-14/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQSTNZGRMWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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